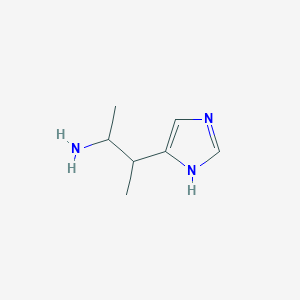

3-(1H-imidazol-5-yl)butan-2-amine

Description

Structure

3D Structure

Properties

CAS No. |

127607-85-6 |

|---|---|

Molecular Formula |

C7H13N3 |

Molecular Weight |

139.20 g/mol |

IUPAC Name |

3-(1H-imidazol-5-yl)butan-2-amine |

InChI |

InChI=1S/C7H13N3/c1-5(6(2)8)7-3-9-4-10-7/h3-6H,8H2,1-2H3,(H,9,10) |

InChI Key |

QQTWSOMOTYJIQP-UHFFFAOYSA-N |

SMILES |

CC(C1=CN=CN1)C(C)N |

Canonical SMILES |

CC(C1=CN=CN1)C(C)N |

Synonyms |

alpha,beta-dimethylhistamine |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 1h Imidazol 5 Yl Butan 2 Amine and Analogues

Retrosynthetic Strategies for the Imidazolyl Alkylamine Moiety

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For 3-(1H-imidazol-5-yl)butan-2-amine, two primary retrosynthetic disconnections can be envisioned.

A primary strategy involves disconnecting the imidazole (B134444) ring from the butan-2-amine side chain at the C4(5)–C bond. This approach focuses on first constructing a suitable butan-2-amine precursor, which is then used to alkylate a pre-formed imidazole derivative or, more commonly, serves as a key component in the construction of the imidazole ring itself. This leads to precursors such as a protected α-amino ketone or a related fragment that can be integrated into an imidazole synthesis.

A second major strategy involves the initial synthesis of a 4(5)-substituted imidazole, followed by the elaboration of the side chain. This might begin with a simple 4(5)-methylimidazole, which is then functionalized to build the remaining portion of the butan-2-amine chain. A key transformation in this route would be the formation of the C-N bond and the establishment of the two adjacent stereocenters.

A third, more convergent approach involves the simultaneous construction of the imidazole ring and the incorporation of the side chain through multi-component reactions, where the stereochemistry is set during the key bond-forming steps.

Direct Synthesis of the Imidazole Ring System

The formation of the imidazole heterocycle is a cornerstone of the synthesis. Both classical and modern methods offer powerful tools for constructing the desired 4,5-disubstituted imidazole core.

Classical and Modern Variants of Imidazole Annulation Reactions (e.g., Debus-Radziszewski, Van Leusen Syntheses)

Debus-Radziszewski Imidazole Synthesis

The Debus-Radziszewski synthesis is a multicomponent reaction that condenses a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia (B1221849) to form a substituted imidazole. wikipedia.orghandwiki.orgscribd.com This method is robust and can be adapted for the synthesis of the target molecule. In a potential pathway, a protected 2-aminobutan-3-one could serve as the dicarbonyl component, or a precursor aldehyde could be used. The reaction is often carried out at elevated temperatures, and modern variations utilize microwave irradiation or catalysts like silicotungstic acid to improve yields and reduce reaction times. rsc.org

Van Leusen Imidazole Synthesis

The Van Leusen synthesis provides a versatile route to 1,4,5-trisubstituted imidazoles from aldimines and tosylmethyl isocyanide (TosMIC). organic-chemistry.orgnih.govwikipedia.org This reaction proceeds via a [3+2] cycloaddition. nih.gov For the synthesis of this compound, an imine derived from an appropriate aldehyde and amine can be reacted with a substituted TosMIC reagent. nih.gov A one-pot, three-component variation (vL-3CR) where the aldimine is generated in situ is particularly efficient. organic-chemistry.org The reaction conditions are generally mild, and the modularity of the components allows for the synthesis of a diverse library of imidazole analogues. nih.gov

| Reaction | Reactants | Conditions | Product | Yield | Ref |

| Debus-Radziszewski | 1,2-Dicarbonyl, Aldehyde, Ammonia | Heating / Microwave | Substituted Imidazole | Variable | wikipedia.orgrsc.org |

| Van Leusen | Aldimine, TosMIC | Base (e.g., K2CO3) | 1,4,5-Trisubstituted Imidazole | Good | organic-chemistry.orgnih.gov |

| vL-3CR | Aldehyde, Amine, TosMIC | One-pot, Base | 1,4,5-Trisubstituted Imidazole | 75% | nih.gov |

Metal-Catalyzed Cyclization and Coupling Reactions for Imidazole Formation

Modern synthetic chemistry has seen a surge in the use of metal catalysts to forge C-C and C-N bonds with high efficiency and selectivity.

Palladium-Catalyzed Syntheses

Palladium catalysis offers multiple pathways to substituted imidazoles. One approach involves the coupling of imines, acid chlorides, and carbon monoxide to generate the imidazole core in a single step. rsc.orgacs.org This method provides excellent control over the substitution pattern. Another powerful strategy is the cross-coupling of N-protected imidazol-4-yl organometallic reagents (like tin or zinc derivatives) with suitable electrophiles, which can be used to introduce the butan-2-amine side chain or a precursor to it. thieme-connect.com These reactions, such as the Stille or Negishi coupling, are highly general for a range of aryl and vinyl halides and triflates. thieme-connect.com

Copper-Catalyzed Syntheses

Copper-catalyzed reactions have also emerged as a powerful tool for imidazole synthesis. These methods include the direct arylation of N-substituted imidazoles to form imidazolium (B1220033) salts, which can be precursors to N-heterocyclic carbenes or be further functionalized. organic-chemistry.orgnih.gov Copper catalysts can also facilitate the [3+2] cycloaddition of various components to build the imidazole ring with high regioselectivity, often using molecular oxygen as a green oxidant. nih.gov

| Catalyst System | Reaction Type | Key Features | Yield | Ref |

| Palladium(II) | C-C/C-N Cascade | Modular, high regiocontrol | Good-Excellent | rsc.org |

| Palladium(0) | Cross-Coupling (Stille/Negishi) | Builds C4-substituents | 67-80% | thieme-connect.com |

| Copper(II) Acetate | Direct Aryl Quaternization | Forms imidazolium salts | Moderate-Excellent | organic-chemistry.org |

| Copper(II) | [3+2] Cycloaddition | Uses O2 as oxidant | Good | nih.gov |

Stereoselective Synthesis of this compound

The butan-2-amine portion of the target molecule contains two contiguous stereocenters, requiring a stereoselective approach to control their relative and absolute configuration.

Chiral Auxiliaries and Asymmetric Catalysis in α-Amino Ketone and Amine Precursor Synthesis

A common strategy to install chirality is through the use of a chiral auxiliary—a stereogenic group temporarily incorporated to direct the stereochemical outcome of a reaction. wikipedia.org

Chiral Auxiliaries

Evans' oxazolidinones and Ellman's tert-butanesulfinamide are highly effective chiral auxiliaries. wikipedia.orgosi.lv For instance, an N-tert-butanesulfinyl imine can be synthesized and then undergo diastereoselective nucleophilic addition or reduction to generate a chiral amine with high purity. osi.lv This approach is widely used for the synthesis of amines with multiple stereogenic centers. Similarly, pseudoephedrine can be used as a chiral auxiliary to direct the alkylation of an enolate, setting the stereochemistry of an α-carbon, which could be part of an α-amino ketone precursor. wikipedia.org

Asymmetric Catalysis

Asymmetric catalysis offers a more atom-economical approach. Chiral amines can be synthesized via the asymmetric hydrogenation of prochiral ketones using transition metal catalysts with chiral ligands. nih.govacs.org Ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-amino ketones is a particularly powerful method for producing chiral 1,2-amino alcohols, which are direct precursors to the desired amines. acs.org These reactions often proceed with excellent enantioselectivity (>99% ee) and high yields. acs.org

Diastereoselective and Enantioselective Approaches to the Butan-2-amine Core

Establishing the 1,2-disubstituted butan-2-amine core with correct stereochemistry can be achieved through several advanced methods.

From Chiral 1,2-Amino Alcohols

A robust strategy is the synthesis of a chiral vicinal amino alcohol, which can then be deoxygenated to the corresponding amine. Catalytic enantioselective methods, such as the copper-catalyzed reductive coupling of ketones with N-substituted allyl sources, can produce these amino alcohol synthons with high regio-, diastereo-, and enantioselectivity. nih.govacs.org Iridium-catalyzed carbonyl reductive coupling via a hydrogen auto-transfer mechanism also provides direct access to anti-vicinal amino alcohols from primary alcohols and allenes. nih.gov

Enzymatic Approaches

Biocatalysis offers an environmentally benign and highly selective alternative. Amine dehydrogenases (AmDHs) and transaminases (TAs) can catalyze the asymmetric synthesis of chiral amines from prochiral ketones. nih.govresearchgate.net For example, (S)-specific ω-transaminases can convert a ketone to the corresponding (S)-amine with an amino donor like L-alanine, often achieving enantiomeric excesses above 99%. nih.gov Engineered AmDHs have been successfully used for the reductive amination of α-hydroxy ketones to produce chiral vicinal amino alcohols with excellent conversion and enantioselectivity. researchgate.net

| Method | Precursor | Key Reagent/Catalyst | Product | Selectivity | Ref |

| Chiral Auxiliary | Imine | tert-Butanesulfinamide | Chiral Amine | High d.r. | osi.lv |

| Asymmetric Hydrogenation | α-Amino Ketone | Ru-TsDPEN catalyst | Chiral 1,2-Amino Alcohol | >99% ee | acs.org |

| Cu-Catalyzed Coupling | Ketone, Allenamide | Cu-catalyst, Silane | Chiral 1,2-Amino Alcohol | High dr, er | nih.govacs.org |

| Biocatalysis | Prochiral Ketone | ω-Transaminase | Chiral Amine | >99% ee | nih.gov |

Construction of the Butan-2-amine Side Chain

The introduction of the butan-2-amine side chain at the C5 position of the imidazole ring is a critical step in the synthesis of this compound. This process often involves a multi-step sequence that begins with the formation of a ketone precursor, which is then converted to the desired amine.

A plausible and strategic approach to construct this side chain commences with a Grignard reaction. This involves reacting a protected imidazole-5-carbaldehyde with ethylmagnesium bromide. The imidazole nitrogen must be protected to prevent the Grignar reagent from acting as a base and deprotonating the N-H group. utdallas.edu Following the Grignard addition, the resulting secondary alcohol is oxidized to the corresponding ketone, 3-(1H-imidazol-5-yl)butan-2-one. This ketone then serves as the direct precursor for the introduction of the amine functionality.

Amination Strategies for Alkyl Chain Incorporation

Reductive amination is a primary and highly effective method for converting the ketone precursor, 3-(1H-imidazol-5-yl)butan-2-one, into the target amine. nih.gov This two-step process first involves the reaction of the ketone with an amine source, such as ammonia or a protected amine equivalent, to form an intermediate imine or enamine. Subsequent reduction of this C=N double bond furnishes the desired butan-2-amine side chain.

A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly common due to their selectivity for reducing the iminium ion in the presence of the ketone. nih.gov The choice of amine source and reducing agent can be tailored to control the stereochemistry of the final product, which is crucial for producing specific enantiomers of this compound.

For instance, the use of a chiral amine in the initial step can direct the stereochemical outcome of the newly formed chiral center. Biocatalytic methods employing imine reductases (IREDs) have also emerged as powerful tools for asymmetric reductive amination, offering high enantioselectivity under mild reaction conditions.

A summary of common reductive amination conditions is presented in the table below.

| Amine Source | Reducing Agent | Solvent | Typical Yield (%) |

| Ammonia | NaBH3CN | Methanol | 60-80 |

| Ammonium Acetate | NaBH(OAc)3 | Dichloromethane | 65-85 |

| Benzylamine (followed by debenzylation) | H2, Pd/C | Ethanol | 70-90 (over two steps) |

Functional Group Interconversions and Protecting Group Chemistry

The synthesis of this compound necessitates careful management of functional groups, often requiring the use of protecting groups to ensure chemoselectivity during the synthetic sequence. The imidazole ring itself contains a nucleophilic N-H proton that can interfere with various reagents, particularly organometallics like Grignard reagents and strong bases.

Common protecting groups for the imidazole nitrogen include trityl (Tr), tosyl (Ts), and various silyl (B83357) ethers. The choice of protecting group is critical and depends on its stability under the reaction conditions of subsequent steps and the ease of its removal. For example, a trityl group is typically stable to basic and nucleophilic conditions but can be readily removed with mild acid.

Similarly, the amine functionality of the butan-2-amine side chain may require protection during subsequent synthetic modifications of the imidazole ring or other parts of the molecule. Carbamates such as tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) are widely used for this purpose. These groups can be selectively removed under acidic or hydrogenolytic conditions, respectively.

The table below outlines common protecting groups and their cleavage conditions.

| Functional Group | Protecting Group | Abbreviation | Cleavage Conditions |

| Imidazole N-H | Trityl | Tr | Mild Acid (e.g., TFA in DCM) |

| Imidazole N-H | Tosyl | Ts | Strong Base (e.g., NaOH) or Reductive Cleavage |

| Amine | tert-Butoxycarbonyl | Boc | Strong Acid (e.g., HCl in Dioxane) |

| Amine | Benzyloxycarbonyl | Cbz | Hydrogenolysis (H2, Pd/C) |

Development of Novel and Efficient Synthetic Routes for Imidazole-Containing Butanamines

Recent research has focused on developing more efficient and atom-economical routes to substituted imidazoles. One-pot multicomponent reactions have gained significant attention as they allow for the rapid construction of complex molecules from simple starting materials in a single synthetic operation.

Another innovative approach involves the use of microwave-assisted organic synthesis (MAOS). Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in a fraction of the time required for conventional heating. The synthesis of substituted imidazoles has been shown to be amenable to microwave conditions, offering a greener and more efficient alternative to traditional methods. organic-chemistry.org

Synthesis of Structurally Related Imidazolyl Alkylamine Analogues for Research Purposes

The synthesis of structurally related analogues of this compound is crucial for structure-activity relationship (SAR) studies in drug discovery and chemical biology research. By systematically modifying the structure of the lead compound, researchers can probe the molecular interactions that govern its biological activity.

The synthetic methodologies described above can be readily adapted to produce a wide range of analogues. For example, by varying the Grignard reagent in the initial step (e.g., using propylmagnesium bromide or phenylmagnesium bromide), the length and nature of the alkyl chain can be altered. Similarly, employing different aldehydes or ketones in reductive amination protocols allows for the introduction of diverse substituents on the amine.

Furthermore, the imidazole ring itself can be functionalized at different positions. For instance, after protection of the butan-2-amine side chain, the imidazole ring can undergo electrophilic substitution or metal-catalyzed cross-coupling reactions to introduce additional substituents. The development of versatile synthetic routes that allow for late-stage functionalization is particularly valuable for creating libraries of analogues for high-throughput screening.

The following table provides examples of synthetic strategies for generating diverse imidazolyl alkylamine analogues.

| Analogue Type | Synthetic Strategy | Key Reagents |

| Variation in Alkyl Chain | Grignard reaction with different alkyl magnesium halides | R-MgX (R = propyl, butyl, etc.) |

| N-Substituted Amines | Reductive amination with primary or secondary amines | R-NH2, R2-NH |

| Substituted Imidazole Ring | Electrophilic halogenation followed by cross-coupling | NBS, Suzuki or Buchwald-Hartwig coupling reagents |

| Chiral Analogues | Asymmetric reductive amination or resolution of racemates | Chiral catalysts, resolving agents |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Investigation of Substituent Effects on the Imidazole (B134444) Ring

The imidazole ring is a cornerstone of the biological activity of 3-(1H-imidazol-5-yl)butan-2-amine, largely due to its ability to participate in various non-covalent interactions with biological targets. The strategic placement and nature of substituents on this heterocyclic core can fine-tune its electronic and steric properties, thereby modulating its binding affinity and efficacy.

Electronic and Steric Contributions of Imidazole Substitution Patterns

The electronic landscape of the imidazole ring, characterized by its aromaticity and the presence of two nitrogen atoms, is highly susceptible to the influence of substituents. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the pKa of the ring, influencing its ionization state at physiological pH. For instance, the introduction of an alkyl group, such as a methyl group, at various positions on the imidazole ring can impact its basicity and, consequently, its interaction with receptor sites.

Research on related histamine (B1213489) H3 receptor ligands has shown that substitution at the 4-position of the imidazole ring is a common feature of active compounds. nih.gov The nature of the substituent at this position can significantly affect affinity. For example, in a series of 4-(n-alkyl)-1H-imidazoles, activity was found to be proportional to the length of the alkyl chain, suggesting the presence of a hydrophobic pocket in the receptor binding site. jocpr.com

| Compound/Substituent | Modification | Biological Activity (pA2) |

| 4-(n-propyl)-1H-imidazole | C3 alkyl chain at C4 | 6.3 +/- 0.2 |

| 4-(n-decyl)-1H-imidazole | C10 alkyl chain at C4 | 7.2 +/- 0.1 |

Steric hindrance is another critical factor. Bulky substituents can prevent the molecule from adopting the optimal conformation required for binding to its biological target. Conversely, in some cases, a larger substituent may establish additional favorable van der Waals interactions, enhancing binding affinity.

Tautomerism and Ionization States of the Imidazole Ring in Biological Systems

The imidazole ring of this compound can exist in two tautomeric forms, with the proton on either of the two nitrogen atoms. This tautomeric equilibrium is influenced by the surrounding microenvironment, including pH and interactions with the biological target. The ability of the imidazole ring to act as both a hydrogen bond donor and acceptor is fundamental to its biological function. nih.gov

The ionization state of the imidazole ring, which has a pKa of approximately 6.0, is also critical. At physiological pH (around 7.4), a significant portion of the imidazole rings will be protonated, carrying a positive charge. This charge is often crucial for forming ionic interactions with negatively charged amino acid residues, such as aspartate or glutamate, within the binding pocket of a receptor. nih.gov The specific tautomeric form and ionization state that are active at a particular receptor are key considerations in drug design.

Exploration of the Butane-2-amine Chain Modifications

The butane-2-amine side chain of the molecule plays a pivotal role in its interaction with biological targets, contributing to both binding affinity and selectivity. Modifications to this chain have been a key area of exploration in SAR studies.

Influence of Alkyl Chain Length and Branching on Biological Interactions

The length and branching of the alkyl chain extending from the imidazole ring can significantly impact how the molecule fits into a receptor's binding pocket. In studies of related histamine H3 receptor antagonists, elongation of the alkyl chain between the imidazole ring and another molecular moiety has been shown to improve binding affinity. jocpr.com This suggests that a longer chain may allow the imidazole to reach a more favorable binding region within the receptor.

Branching on the alkyl chain, as seen in the "butan-2-amine" part of the molecule (specifically the methyl group at the beta-position), can introduce steric constraints that influence binding and selectivity.

Impact of Amine Functionality Derivatization

The primary amine of the butane-2-amine side chain is a key pharmacophoric feature, often involved in a crucial ionic interaction with the biological target. Derivatization of this amine group, for instance, through N-alkylation or conversion to an amide, can have profound effects on biological activity.

Generally, for histamine H3 receptor agonists, a primary or secondary amine is preferred for optimal activity. Conversion to a tertiary or quaternary amine often leads to a decrease or loss of agonistic activity, and in some cases, can even convert an agonist into an antagonist.

Stereochemical Influences on Biological Activity and Selectivity

The compound this compound possesses two chiral centers, at the alpha- and beta-carbons of the butane-2-amine side chain. This gives rise to four possible stereoisomers: (αR,βS), (αS,βR), (αR,βR), and (αS,βS). The spatial arrangement of the methyl groups and the amino group is critical for the molecule's interaction with its biological target, as receptors are chiral environments.

Seminal work on the stereoisomers of α,β-dimethylhistamine, which are structurally identical to the stereoisomers of this compound, has demonstrated the profound impact of stereochemistry on activity at the histamine H3 receptor. nih.govnih.gov One particular isomer, (αR,βS)-α,β-dimethylhistamine, was identified as a highly potent and selective H3 receptor agonist. nih.govnih.gov In stark contrast, its enantiomer, (αS,βR)-α,β-dimethylhistamine, exhibited a significantly lower agonistic potency, by two orders of magnitude. nih.gov This highlights the stringent stereochemical requirements of the H3 receptor binding site.

| Stereoisomer | Configuration | Relative Agonistic Potency at H3 Receptor |

| Isomer 1 | (αR,βS) | High |

| Isomer 2 | (αS,βR) | Low (100-fold less potent than Isomer 1) |

This dramatic difference in activity between enantiomers underscores that a precise three-dimensional arrangement of the pharmacophoric elements—the imidazole ring, the charged amine, and the methyl groups—is essential for optimal interaction with the receptor. This stereoselectivity is a clear illustration of the principle that biological systems can exhibit a high degree of discrimination between stereoisomers.

Comparative Analysis of Enantiomers and Diastereomers

Without experimental data, a comparative analysis remains theoretical. Generally, enantiomeric pairs can exhibit vastly different pharmacological activities, with one enantiomer (the eutomer) being significantly more active than the other (the distomer). In some cases, the distomer may be inactive or even contribute to undesirable off-target effects. The diastereomers, having different physical and chemical properties, would also be expected to display distinct pharmacological profiles. The specific interactions, such as hydrogen bonding from the amine and imidazole groups and hydrophobic interactions from the butyl chain, would vary for each stereoisomer, leading to differences in binding affinity and efficacy.

Molecular Flexibility and Conformational Preferences in Ligand-Target Interactions

The butane (B89635) chain of this compound allows for a degree of molecular flexibility. The molecule can adopt various conformations through rotation around the C2-C3 bond. The preferred conformation when binding to a biological target would be the one that minimizes steric hindrance and maximizes favorable interactions. The imidazole ring, being planar, and the amino group can both participate in crucial hydrogen bonding. The conformational flexibility allows the molecule to adapt its shape to the specific topology of a binding site, a key aspect of the "induced fit" model of ligand-receptor binding.

Preclinical Pharmacological Investigations

Identification and Characterization of Molecular Targets

The initial stages of drug discovery often involve broad screening of a compound against a panel of known biological targets to identify its primary sites of action. For 3-(1H-imidazol-5-yl)butan-2-amine, the characterization of its molecular targets is a critical step in understanding its potential therapeutic applications and off-target effects.

G Protein-Coupled Receptors (GPCRs) Profiling, with Emphasis on Histamine (B1213489) Receptors (H1, H2, H3, H4)

G Protein-Coupled Receptors represent a large family of transmembrane proteins that are common drug targets. Given the structural similarity of this compound to histamine, a key endogenous ligand for histamine receptors, profiling its activity at these receptors is of primary importance. Histamine itself is an imidazole-containing compound. Current time information in BT. The four subtypes of histamine receptors (H1, H2, H3, and H4) are all G protein-coupled receptors that mediate a wide range of physiological and pathological processes. smolecule.com

Studies on structurally related imidazole-containing compounds have shown affinity for histamine receptors. For instance, certain branched 3-(1H-imidazol-4-yl)propyl N-alkylcarbamates have demonstrated high affinity for the human histamine H3 receptor and moderate to weak affinity for the H4 receptor. Similarly, a series of 2-(R and S)-amino-3-(1H-imidazol-4(5)-yl)propyl ether derivatives have been synthesized and tested for their affinity at the rat histamine H3-receptor. However, specific binding data for this compound at any of the histamine receptor subtypes (H1, H2, H3, or H4) is not available in the current body of scientific literature. Therefore, a comprehensive GPCR profile, including its activity at histamine receptors, remains to be elucidated.

Enzyme Modulatory Activity (e.g., Amine Oxidases like VAP-1, Phosphodiesterases like PDE5 if structurally analogous)

The potential for this compound to modulate the activity of various enzymes is another important area of preclinical investigation. Imidazole (B134444) derivatives have been explored as modulators of different enzyme systems. For example, some imidazole derivatives have been studied as potential inhibitors of sirtuins, a class of enzymes involved in cellular regulation. Furthermore, the imidazole moiety is present in some phosphodiesterase 5 (PDE5) inhibitors.

However, there is currently no specific data available from in vitro or in vivo studies to indicate whether this compound exhibits any modulatory activity on amine oxidases such as Vascular Adhesion Protein-1 (VAP-1) or on phosphodiesterases like PDE5.

Ligand Binding Studies and Receptor Selectivity Assays in Vitro

Ligand binding studies are essential to quantify the affinity of a compound for its molecular target, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Selectivity assays compare the binding affinity of a compound across a range of different receptors to determine its specificity.

For structurally related compounds, such as certain 3-(1H-imidazol-4-yl)propyl N-alkylcarbamates, Ki values for the human histamine H3 receptor were found to be below 100 nM, with weaker affinities for the H4 receptor. In another study, 2-(S)-amino-3-(1H-imidazol-4(5)-yl)propyl cyclohexylmethyl ether, a related chiral compound, showed high affinity for the histamine H3-receptor with a -log Ki of 7.9. Despite these findings for analogous structures, no specific ligand binding data or receptor selectivity profiles for this compound have been published.

Elucidation of Mechanism of Action (MoA)

Understanding the mechanism of action of a compound involves determining the downstream cellular and physiological consequences of its interaction with its molecular target(s).

Cellular Signaling Pathway Analysis in Relevant In Vitro Models

Once a molecular target is identified, the next step is to investigate the downstream cellular signaling pathways that are modulated by the compound. For instance, activation of the H1 histamine receptor typically leads to the activation of the Gq protein and subsequent downstream signaling cascades, while H2 receptor activation couples to Gs, and H3 and H4 receptors often couple to Gi/o proteins.

While the signaling pathways for histamine receptors are well-established, there is no available research that has investigated the specific effects of this compound on any cellular signaling pathways in relevant in vitro models.

Functional Assays Demonstrating Agonist or Antagonist Activity

Functional assays are crucial for determining whether a compound acts as an agonist (activates a receptor), an antagonist (blocks a receptor), an inverse agonist, or a modulator. For example, GTPγ[35S] binding assays are commonly used to assess the functional activity of compounds at G protein-coupled receptors.

In studies of related compounds, certain 2-(amino)-3-(1H-imidazol-4(5)-yl)propyl ether derivatives were found to behave as agonists at the H3-receptor when the aromatic side chain was replaced by a cyclohexyl group. This indicates that seemingly minor structural changes can significantly impact the functional activity of these types of molecules. However, there are no published results from functional assays that have determined the agonist or antagonist properties of this compound at any molecular target.

Investigation of Intracellular Trafficking and Receptor Regulation

Currently, there is a lack of specific published research detailing the intracellular trafficking and receptor regulation of this compound. While it is understood to be an H3 receptor agonist, the specific mechanisms of its interaction with the receptor at a subcellular level, including internalization pathways and subsequent receptor fate, have not been extensively documented in publicly available literature.

In Vitro Efficacy Studies in Cellular Systems

In vitro studies are crucial for understanding the cellular effects of a compound. For this compound, these studies would typically involve assessing its ability to engage its target and elicit downstream cellular responses.

Cell-Based Assays for Target Engagement and Downstream Effects

Cell-based assays are fundamental in determining a compound's potency and efficacy at its molecular target. For an H3 receptor agonist like this compound, a common assay involves measuring its ability to inhibit the release of neurotransmitters, such as histamine, from synaptosomes or cultured neurons. While specific data for this compound is not available, a representative study on a similar H3R agonist, immepip, demonstrated a concentration-dependent inhibition of potassium-evoked [³H]-histamine release from rat brain synaptosomes.

| Compound | Assay Type | Endpoint Measured | Result |

| Immepip (analogue) | [³H]-Histamine Release Assay | Inhibition of K⁺-evoked release | Concentration-dependent inhibition |

Evaluation of Activity in Relevant Cell Lines

The evaluation of this compound in relevant cell lines would be essential to understand its potential therapeutic applications. For instance, given the role of H3 receptors in various cellular processes, its activity might be assessed in neuronal cell lines to explore its neuroprotective potential or in immune cell lines to investigate its anti-inflammatory properties. At present, specific studies on this compound in particular cell lines are not described in the available literature.

Preclinical Pharmacodynamics in Non-Human Models

Preclinical pharmacodynamic studies in animal models are critical for establishing the in vivo efficacy and mechanism of action of a drug candidate before it can be considered for human trials.

In Vivo Target Engagement Studies in Animal Models

In vivo target engagement studies aim to confirm that a compound interacts with its intended target in a living organism. For an H3R agonist, this could be demonstrated by measuring changes in brain histamine levels or by observing specific behavioral effects known to be mediated by H3 receptor activation. For example, studies with other H3R agonists have utilized microdialysis in rodents to show a decrease in histamine release in specific brain regions following systemic administration.

Evaluation of Efficacy in Relevant Disease Models

The therapeutic potential of this compound would be evaluated in animal models of specific diseases. Given its nature as an H3 receptor agonist, it would likely be tested in neurological and psychiatric disease models. Research on other H3R agonists has shown potential efficacy in models of cognitive impairment, narcolepsy, and epilepsy. For instance, a study on the H3R agonist (R)-α-methylhistamine demonstrated its ability to improve performance in a passive avoidance task in rats, a model of learning and memory. Another H3R agonist, BP 2.94, was found to suppress seizures in a rat model of epilepsy.

In Vitro Metabolism and Stability Studies

Extensive searches of scientific literature and databases have revealed no publicly available data on the in vitro metabolism and stability of the chemical compound this compound. The following sections, which were intended to detail these investigations, remain unpopulated due to the absence of research findings for this specific molecule.

Microsomal Stability and Cytochrome P450 Metabolism

No studies detailing the microsomal stability or the specific cytochrome P450 enzymes involved in the metabolism of this compound have been identified in the public domain. Therefore, no data on its half-life in liver microsomes or its interaction with CYP enzymes can be provided.

Metabolic Pathway Identification in Cellular or Tissue Homogenates

There is no available research that identifies the metabolic pathways of this compound in cellular or tissue homogenates. Consequently, information regarding its metabolic products and the biochemical reactions it undergoes in biological systems is currently unknown.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

It is important to note that the absence of published data does not necessarily mean that such research has not been conducted. This information may exist in proprietary databases of pharmaceutical or chemical research companies, or it may be part of ongoing, yet-to-be-published academic research.

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule is fundamental to its reactivity. In 3-(1H-imidazol-5-yl)butan-2-amine, the imidazole (B134444) ring, with its aromatic character and nitrogen heteroatoms, is the primary site of electronic activity. The distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap are key descriptors of its electronic nature.

HOMO & LUMO : The HOMO is likely to be localized on the electron-rich imidazole ring, indicating that this is the region most susceptible to electrophilic attack. Conversely, the LUMO is expected to be distributed across the imidazole ring, suggesting its ability to accept electrons in reactions with nucleophiles.

Reactivity Indices : From the HOMO and LUMO energies, various reactivity indices can be calculated. These include electronegativity, chemical hardness and softness, and the electrophilicity index, which collectively provide a quantitative measure of the molecule's reactivity. For instance, a small HOMO-LUMO gap generally signifies higher reactivity.

While specific values for this compound are not available, studies on similar imidazole-containing compounds suggest that the imidazole moiety governs their electronic properties and reactivity.

Tautomeric Preferences and Protonation States in Different Environments

The imidazole ring of this compound can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms. The relative stability of these tautomers is influenced by the surrounding environment, such as the solvent.

Tautomerism : Annular prototropic tautomerism is a known phenomenon in imidazole derivatives. The equilibrium between the tautomeric forms is a critical factor in determining the chemical and biological properties of the compound. Computational models can predict the most stable tautomer by calculating the relative energies of each form.

Protonation States : The nitrogen atoms in the imidazole ring and the primary amine group in the butyl chain are all potential sites for protonation. The pKa values of these sites, which can be predicted computationally, determine the predominant protonation state at a given pH. The protonation state is crucial for the molecule's solubility, membrane permeability, and its ability to interact with biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies are a cornerstone of modern drug discovery and chemical research, establishing a mathematical relationship between the chemical structure of a compound and its biological activity.

Development of Predictive Models for Biological Activity

While no specific QSAR models for this compound have been published, the general methodology involves:

Data Collection : A dataset of compounds with known biological activities and similar structural features is compiled.

Descriptor Calculation : A wide range of molecular descriptors (e.g., physicochemical, topological, electronic) are calculated for each compound.

Model Building : Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are used to build a model that correlates the descriptors with the biological activity.

Validation : The predictive power of the model is rigorously tested using internal and external validation techniques.

Such models, once developed, could be used to predict the biological activity of this compound and to design new derivatives with improved properties.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling focuses on identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to interact with a specific biological target.

Model Generation : A pharmacophore model can be generated based on the structures of known active compounds or the structure of the biological target itself.

Virtual Screening : This model can then be used as a 3D query to screen large databases of chemical compounds to identify new molecules that fit the pharmacophore and are therefore likely to be active. This compound could be evaluated against various pharmacophore models to explore its potential biological activities.

In Silico Predictions for Research Planning

In silico (computer-based) predictions are increasingly used in the early stages of research to forecast the pharmacokinetic properties of compounds, helping to prioritize experimental studies.

Absorption and Distribution Predictions (excluding dosage)

ADME (Absorption, Distribution, Metabolism, and Excretion) properties are critical for the development of new chemical entities. Several in silico models are available to predict these properties.

| Predicted Property | Predicted Value/Characteristic | Significance |

| Gastrointestinal (GI) Absorption | High | Suggests good oral bioavailability. |

| Blood-Brain Barrier (BBB) Permeation | Low to Moderate | Indicates the likelihood of the compound crossing into the central nervous system. |

| Plasma Protein Binding | Moderate to High | Affects the free concentration of the compound available to exert its biological effect. |

| Solubility | pH-dependent | The presence of ionizable groups (imidazole and amine) suggests that solubility will vary with pH. |

These predictions are based on general models and would require experimental verification for this compound. They are, however, valuable for guiding the initial stages of research and development.

Metabolism and Excretion Pathway Predictions (excluding clinical human data)

Due to a lack of available experimental data in published literature, the metabolic and excretion pathways for this compound have not been empirically characterized. The following sections, therefore, detail the predicted routes of metabolism and excretion based on computational models and established biotransformation pathways for structurally related compounds, such as those containing imidazole and alkylamine functionalities.

In silico Absorption, Distribution, Metabolism, and Excretion (ADMET) prediction tools are crucial in modern drug discovery to forecast the pharmacokinetic properties of new chemical entities. springernature.comnih.gov These computational methods can be broadly categorized as ligand-based, which rely on the chemical structure of the compound, or structure-based, which utilize information about the enzyme-substrate complex. creative-biolabs.com Such models are used to predict potential sites of metabolism (SOMs), the chemical structures of likely metabolites, and the enzymes involved. nih.govacs.org

The biotransformation of xenobiotics is typically a two-phase process aimed at increasing the compound's polarity to facilitate its excretion. msdmanuals.com Phase I reactions introduce or expose functional groups through oxidation, reduction, or hydrolysis, primarily catalyzed by the cytochrome P450 (CYP) enzyme superfamily. msdmanuals.comnih.gov Phase II reactions involve the conjugation of these modified compounds with endogenous polar molecules, such as glucuronic acid or sulfate, to form highly water-soluble conjugates that are readily eliminated. drughunter.com

Predicted Phase I Metabolism

The structure of this compound possesses several potential sites for Phase I metabolic reactions, including the imidazole ring, the alkyl chain, and the primary amine group. The primary enzymatic system expected to catalyze these transformations is the cytochrome P450 (CYP) superfamily. nih.gov

Key Predicted Phase I Reactions:

Oxidation of the Imidazole Ring: The imidazole moiety is susceptible to oxidation. Hydroxylation can occur at the C2 or C4 positions of the imidazole ring, forming hydroxylated metabolites. This is a common metabolic pathway for imidazole-containing compounds. researchgate.net

Oxidation of the Alkyl Chain: The butan-2-amine chain can undergo hydroxylation at various positions. The carbon atom adjacent to the imidazole ring (C3) and the terminal methyl group (C4) are potential sites for oxidative attack by CYP enzymes.

Metabolism of the Primary Amine: Primary alkylamines can undergo several metabolic transformations. nih.gov The primary amine group of this compound may be subject to N-hydroxylation to form a hydroxylamine derivative or oxidative deamination, which would lead to the formation of a ketone and the release of ammonia (B1221849).

The table below summarizes the predicted Phase I metabolic pathways.

| Predicted Pathway | Potential Metabolite(s) | Likely Enzyme Family |

| Imidazole Ring Hydroxylation | 2-hydroxy-3-(1H-imidazol-5-yl)butan-2-amine, 4-hydroxy-3-(1H-imidazol-5-yl)butan-2-amine | Cytochrome P450 (CYP) |

| Alkyl Chain Hydroxylation | This compound-3-ol, this compound-4-ol | Cytochrome P450 (CYP) |

| N-Oxidation/Deamination | N-hydroxy-3-(1H-imidazol-5-yl)butan-2-amine, 3-(1H-imidazol-5-yl)butan-2-one | Cytochrome P450 (CYP), Monoamine Oxidase (MAO) |

Predicted Phase II Metabolism

The metabolites generated during Phase I, as well as the parent compound itself, can undergo Phase II conjugation reactions. These synthetic reactions further increase the water solubility of the molecule, preparing it for excretion. msdmanuals.comnih.gov The primary amine, the imidazole ring nitrogens, and any newly introduced hydroxyl groups are all potential sites for conjugation.

Key Predicted Phase II Reactions:

Glucuronidation: This is one of the most common Phase II pathways. drughunter.com Uridine 5'-diphospho-glucuronosyltransferases (UGTs) can catalyze the attachment of glucuronic acid to the hydroxyl groups of the Phase I metabolites, the primary amine, or one of the nitrogen atoms on the imidazole ring.

Sulfation: Mediated by sulfotransferases (SULTs), sulfation involves the conjugation of a sulfonate group to hydroxyl or amine functionalities. drughunter.com The hydroxylated metabolites and the primary amine of the parent compound are predicted substrates for this pathway.

Acetylation: The primary amine group is a substrate for N-acetyltransferases (NATs), which would lead to the formation of an N-acetylated metabolite. drughunter.com

The table below outlines the predicted Phase II conjugation pathways.

| Predicted Pathway | Potential Conjugate(s) | Likely Enzyme Family |

| Glucuronidation | O-glucuronides (from hydroxylated metabolites), N-glucuronides (at primary amine or imidazole ring) | Uridine 5'-diphospho-glucuronosyltransferases (UGTs) |

| Sulfation | O-sulfates (from hydroxylated metabolites), N-sulfate (at primary amine) | Sulfotransferases (SULTs) |

| Acetylation | N-acetyl-3-(1H-imidazol-5-yl)butan-2-amine | N-acetyltransferases (NATs) |

Predicted Excretion Pathways

The ultimate goal of metabolism is to convert a compound into a form that can be efficiently eliminated from the body. msdmanuals.com The excretion of this compound and its metabolites is predicted to occur primarily through the kidneys.

Renal Excretion: The polar, water-soluble metabolites produced via Phase I and Phase II reactions are expected to be readily filtered by the glomerulus and excreted in the urine. msdmanuals.comnih.gov Active tubular secretion processes may also contribute to the renal clearance of the parent compound and its charged metabolites.

Biliary Excretion: While less likely to be the primary route for a small molecule like this, some of the larger conjugates, particularly glucuronides, could potentially be excreted into the bile and subsequently eliminated via the feces.

It is anticipated that only a minor fraction of the parent compound would be excreted unchanged, with the majority undergoing biotransformation before elimination. The rate and extent of excretion would be dependent on the efficiency of the metabolic pathways described above.

Analytical Methodologies for Research and Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of 3-(1H-imidazol-5-yl)butan-2-amine. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition and connectivity can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of organic molecules. For this compound, ¹H and ¹³C NMR are fundamental for mapping the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the protons on the imidazole (B134444) ring, the butan-2-amine backbone, and the methyl groups. The chemical shifts (δ) are influenced by the electronic environment of each proton. For instance, the protons on the imidazole ring would appear at a lower field (higher ppm) compared to the aliphatic protons of the butane (B89635) chain due to the aromatic and electron-withdrawing nature of the ring. The coupling between adjacent protons (spin-spin splitting) would provide further structural information, such as the connectivity of the butane chain. In a deuterated solvent like CDCl₃, the N-H protons of the imidazole and the amine group would be observable, though their signals can be broad and may exchange with deuterium (B1214612) if a protic solvent like D₂O is used.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. Each carbon atom in this compound, including those in the imidazole ring and the butane chain, would give a distinct signal. The chemical shifts of the carbon atoms in the imidazole ring are typically found in the aromatic region of the spectrum. The difference in chemical shifts between the C4 and C5 carbons of the imidazole ring can be diagnostic for the tautomeric state of the imidazole. nih.gov

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish correlations between protons and carbons, confirming the connectivity of the molecular structure. For example, a COSY spectrum would show correlations between adjacent protons in the butane chain, while an HSQC spectrum would link each proton to its directly attached carbon atom.

A representative, though not identical, example of NMR data for an imidazole-containing compound, 1,3-dibenzyl-4,5-dimethylimidazolium chloride, shows characteristic chemical shifts for the imidazole ring and its substituents, which can be used as a reference for interpreting the spectrum of this compound. acs.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative) This table is for illustrative purposes and actual values may vary.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Imidazole C2-H | ~7.5 | ~135 |

| Imidazole C4-H | ~6.8 | ~117 |

| Imidazole C5 | - | ~130 |

| Butan-2-amine C2-H | ~3.0 | ~55 |

| Butan-2-amine C3-H | ~2.8 | ~45 |

| Butan-2-amine CH₃ (on C1) | ~1.1 | ~20 |

| Butan-2-amine CH₃ (on C4) | ~1.2 | ~22 |

| NH₂ | variable | - |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound, techniques such as Electrospray Ionization (ESI) or High-Resolution Mass Spectrometry (HRMS) are commonly used.

Molecular Weight Determination: ESI-MS would typically show a prominent peak for the protonated molecule [M+H]⁺, confirming the molecular weight of the compound. HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule with a high degree of confidence.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the parent ion. The resulting fragment ions provide valuable information about the structure of the molecule. For this compound, characteristic fragmentation patterns would include the loss of the amine group, cleavage of the butane chain, and fragmentation of the imidazole ring. The analysis of these fragments helps to confirm the connectivity of the different parts of the molecule. Studies on other imidazole alkaloids have demonstrated the utility of HPLC-ESI-MS/MS for the separation and identification of known and novel alkaloids, which is a directly applicable methodology for the target compound. nih.govmdpi.comresearchgate.net

Table 2: Expected Mass Spectrometry Data for this compound This table is for illustrative purposes and actual values may vary.

| Ion | m/z (calculated) | Description |

|---|---|---|

| [M+H]⁺ | 140.1182 | Protonated molecule |

| [M+Na]⁺ | 162.1002 | Sodium adduct |

| [M-NH₂]⁺ | 123.0916 | Loss of the amino group |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the secondary amine and the imidazole ring, C-H stretching of the aliphatic and aromatic parts, and C=C and C=N stretching of the imidazole ring. The presence of a secondary amine is typically indicated by a single N-H stretching peak, which helps to distinguish it from a primary amine that shows two such peaks. acs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The imidazole ring in this compound is a chromophore that absorbs UV radiation. The UV-Vis spectrum would show absorption maxima characteristic of the imidazole system, which can be useful for quantitative analysis and for monitoring reactions.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating this compound from impurities and for quantifying its presence in a mixture.

High-Performance Liquid Chromatography (HPLC) with Various Detection Methods

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds. For the analysis of this compound, reversed-phase HPLC is a common approach.

Methodology: A C18 or C8 column is typically used as the stationary phase, with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the compound between the stationary and mobile phases. Gradient elution, where the composition of the mobile phase is changed over time, can be used to achieve better separation of complex mixtures. nih.gov

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the imidazole ring is a common method for quantification. For more selective and sensitive detection, HPLC can be coupled with a mass spectrometer (LC-MS), as discussed previously. nih.govmdpi.com Chiral HPLC methods can also be developed to separate the enantiomers of this compound, which is crucial as the biological activity of enantiomers can differ significantly. ptfarm.plresearchgate.net

Table 3: Illustrative HPLC Method Parameters for this compound This table is for illustrative purposes and actual parameters would need to be optimized.

| Parameter | Value |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic acid in Water, B: Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm or MS |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds. Due to the polarity and low volatility of amines, direct analysis by GC can be challenging, often resulting in poor peak shape and tailing. restek.comrestek.comlabrulez.com

Derivatization: To overcome these challenges, this compound is typically derivatized before GC analysis. Derivatization involves reacting the amine with a reagent to form a more volatile and less polar derivative. Common derivatization reagents for amines include acylating agents (e.g., trifluoroacetic anhydride) or silylating agents. This process improves the chromatographic properties of the compound, leading to sharper and more symmetrical peaks. researchgate.net

Methodology: The derivatized sample is injected into the GC, where it is vaporized and separated on a capillary column. The choice of the column's stationary phase is critical for achieving good separation. A variety of columns, including those with polar and non-polar stationary phases, can be used depending on the specific derivative. The separated components are then detected, most commonly by a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS). researchgate.net

Chiral Chromatography for Enantiomeric Excess Determination

The presence of two chiral centers in this compound gives rise to four possible stereoisomers (two pairs of enantiomers). As stereoisomers can exhibit different biological activities and metabolic profiles, their separation and quantification are critical. Chiral High-Performance Liquid Chromatography (HPLC) is the premier technique for determining the enantiomeric excess (e.e.) of a chiral compound.

The separation is typically achieved using a chiral stationary phase (CSP) that interacts stereoselectively with the enantiomers. For primary amines like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are often effective. These phases create chiral cavities and utilize a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance to resolve the enantiomeric pairs.

The mobile phase composition is optimized to achieve baseline separation. A typical mobile phase for such a compound would consist of a non-polar solvent like hexane (B92381) or heptane, a more polar alcohol modifier such as isopropanol (B130326) or ethanol, and a basic additive like diethylamine (B46881) (DEA) or ethylenediamine (B42938) (EDA). The basic additive is crucial for improving peak shape and reducing tailing by minimizing ionic interactions between the amine functional group and residual silanols on the stationary phase. The enantiomeric excess is calculated from the peak areas of the separated enantiomers in the resulting chromatogram.

Table 1: Illustrative Chiral HPLC Method for Enantiomeric Separation

| Parameter | Condition |

|---|---|

| Column | Chiralpak® AD-H (Amylose derivative) |

| Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 220 nm |

| Hypothetical R_t (Enantiomer 1) | 8.5 min |

| Hypothetical R_t (Enantiomer 2) | 10.2 min |

| Resolution (Rs) | >1.5 |

This table presents a hypothetical, yet typical, set of conditions for the chiral separation of a compound like this compound.

Bioanalytical Methods for Quantification in Biological Research Samples

To investigate the behavior of this compound in biological systems, such as in studies of metabolic stability or cellular uptake, highly sensitive and selective analytical methods are required to accurately measure its concentration in complex biological matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for In Vitro Studies

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in bioanalytical research due to its superior sensitivity, selectivity, and speed. This method is ideally suited for determining the concentration of this compound in various in vitro experimental samples, such as cell culture media, cell lysates, or liver microsome incubations.

The methodology involves three key steps: sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation: The primary goal is to extract the analyte from the complex biological matrix and remove interfering substances like proteins and salts. A common and straightforward method for in vitro samples is protein precipitation, where a cold organic solvent (e.g., acetonitrile containing an internal standard) is added to the sample to denature and precipitate proteins. After centrifugation, the clear supernatant containing the analyte is collected for analysis.

Chromatographic Separation: Given the polar and basic nature of this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography with an acidic ion-pairing agent might be employed. HILIC is often preferred for polar compounds as it provides good retention, while reversed-phase C18 columns would require mobile phase additives like formic acid to ensure good peak shape through protonation of the amine.

Mass Spectrometric Detection: Detection is typically performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The compound is first ionized, usually by electrospray ionization (ESI) in positive mode, to form the protonated molecular ion [M+H]⁺. This parent ion is selected in the first quadrupole, fragmented in the collision cell, and a specific, stable product ion is monitored in the third quadrupole. This MRM transition (parent ion → product ion) is highly specific to the analyte, minimizing interference from other matrix components and ensuring accurate quantification.

Table 2: Example LC-MS/MS Parameters for Quantification

| Parameter | Description |

|---|---|

| Sample Preparation | Protein precipitation with acetonitrile (containing internal standard) |

| LC Column | HILIC (e.g., SeQuant® ZIC®-HILIC), 100 mm x 2.1 mm, 3.5 µm |

| Mobile Phase A | Acetonitrile with 0.1% Formic Acid |

| Mobile Phase B | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition (Parent > Product) | e.g., m/z 154.1 > m/z 95.1 (Hypothetical) |

| Collision Energy | Optimized for maximal product ion signal (e.g., 20 eV) |

| Internal Standard | A stable isotope-labeled version of the analyte or a structural analog |

This table provides an example of typical LC-MS/MS conditions that could be developed for the quantification of this compound in an in vitro research context. The m/z values are hypothetical and would need to be determined experimentally.

Immunoassays (if applicable for specific targets or metabolites)

While LC-MS/MS is the predominant tool for small molecule quantification in research, immunoassays represent a potential alternative, particularly for high-throughput screening applications. The development of an immunoassay for this compound would be a substantial undertaking, requiring the generation of specific antibodies.

The process would involve:

Hapten-Carrier Conjugation: As a small molecule, this compound is not immunogenic on its own. It must first be chemically conjugated to a large carrier protein (e.g., Keyhole Limpet Hemocyanin, KLH, or Bovine Serum Albumin, BSA). This conjugate, now immunogenic, can be used to elicit an antibody response in an animal model.

Antibody Generation and Selection: Monoclonal or polyclonal antibodies are generated and then screened for their ability to bind specifically to the free, unconjugated this compound.

Assay Development: A competitive immunoassay format, such as an enzyme-linked immunosorbent assay (ELISA), would be developed. In this format, the sample containing the analyte competes with a labeled version of the analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.

Immunoassays could be developed to be specific for the parent compound or a particular metabolite. However, due to the significant resources required for antibody development and the potential for cross-reactivity, this approach is generally less common than LC-MS/MS for the flexible and precise quantification needed during early-stage in vitro research.

Future Research Directions and Unaddressed Areas

Exploration of Undiscovered Biological Activities

The imidazole (B134444) nucleus is a versatile pharmacophore present in numerous natural and synthetic bioactive compounds. nih.govmdpi.com This structural motif is known to interact with a wide array of biological targets, leading to diverse pharmacological effects. nih.gov Consequently, a primary future research direction for 3-(1H-imidazol-5-yl)butan-2-amine is the comprehensive screening for undiscovered biological activities.

Anticancer Potential: Many imidazole derivatives have demonstrated significant anticancer properties by targeting various mechanisms, including enzyme inhibition and disruption of cellular signaling pathways. For instance, certain substituted imidazoles have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.gov The cytotoxic potential of novel imidazole-based N-phenylbenzamide derivatives has been evaluated against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines, with some analogues showing promising activity. mdpi.com A systematic investigation into the anticancer activity of this compound against a panel of cancer cell lines is therefore a logical and promising avenue of research.

Antimicrobial Activity: The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Imidazole derivatives have a documented history of antibacterial and antifungal activities. nih.gov For example, 2-amino-4(5)-arylimidazoles have shown a broad spectrum of in vitro antimicrobial activity. nih.gov Given the structural similarities, this compound should be evaluated for its efficacy against a range of clinically relevant bacteria and fungi.

Below is a table summarizing the anticancer activity of selected imidazole derivatives, highlighting the potential for similar activity in this compound.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Imidazole Derivative 5b | H1975 | 5.22 | nih.gov |

| Imidazole Derivative 5g | H1975 | 6.34 | nih.gov |

| N-phenylbenzamide 4f | A549 | 7.5 | mdpi.com |

| N-phenylbenzamide 4e | A549 | 8.9 | mdpi.com |

| Benzotriazole-imidazol-2-thione BI9 | HL-60 | 0.40 | nih.gov |

| Benzotriazole-imidazol-2-thione BI9 | HCT-116 | 2.63 | nih.gov |

Development of Advanced Delivery Systems for In Vitro/In Vivo Studies

The therapeutic efficacy of a promising compound is often limited by its physicochemical properties, such as poor solubility or bioavailability. The development of advanced delivery systems for this compound will be crucial for its preclinical and potential clinical development.

Liposomal Formulations: Liposomes are versatile nanocarriers that can encapsulate both hydrophilic and hydrophobic drugs, improving their solubility, stability, and pharmacokinetic profile. nih.gov For instance, a cholesterol-free liposome (B1194612) formulation has been successfully developed for the delivery of a hydrophobic aryl-imidazole anticancer agent, significantly increasing its water solubility and demonstrating in vivo efficacy. nih.gov The development of a liposomal formulation for this compound could enhance its therapeutic potential.

Nanoparticle-Based Delivery: Polymeric nanoparticles offer another promising approach for drug delivery. Imidazole-functionalized nanoparticles have been explored for their pH-responsive properties, which can facilitate targeted drug release in the acidic tumor microenvironment. mdpi.com Furthermore, imidazoles can be used as ligands to stabilize metal nanoparticles for applications in catalysis and sensing. nih.gov Research into nanoparticle-based delivery systems for this compound could lead to improved targeting and reduced systemic toxicity.

Prodrug Strategies: The prodrug approach involves chemically modifying a drug to improve its physicochemical properties, with the active form being released in vivo. mdpi.com This strategy has been successfully applied to imidazotetrazine anticancer agents like temozolomide (B1682018) to enhance their bioavailability. acs.org Designing a prodrug of this compound could be a viable strategy to overcome potential formulation challenges.

Integration of Multi-Omics Data for Systems-Level Understanding of Compound Effects

To fully elucidate the mechanism of action of this compound, a systems-level approach is necessary. The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive understanding of the cellular response to the compound. irjmets.com

By treating cells with this compound and analyzing the subsequent changes across different omics layers, researchers can identify the specific pathways and biological processes that are modulated. This approach can help in identifying the primary molecular targets of the compound and uncovering potential off-target effects. A multi-omics investigation into an anti-tubercular fatty acid analog, for example, revealed detailed insights into its mechanism of action, including alterations in mycolic acid biosynthesis and fatty acid metabolism. rsc.org A similar strategy applied to this compound would be invaluable in understanding its biological effects.

Rational Design of Next-Generation Analogues with Enhanced Selectivity or Potency

Once the biological activities and molecular targets of this compound are identified, the principles of rational drug design can be applied to develop next-generation analogues with improved properties. This involves a deep understanding of the structure-activity relationship (SAR), which can be elucidated through systematic chemical modifications of the parent compound.

Computational tools such as molecular docking can be employed to predict the binding interactions of the compound and its analogues with the target protein. This allows for the design of new molecules with enhanced binding affinity and selectivity. For example, the rational design of novel imidazole derivatives as potent EGFR inhibitors was guided by molecular docking and dynamics simulations. nih.gov Similarly, tri-substituted imidazole derivatives have been designed as CD73 inhibitors for their anticancer activity based on in-silico studies. nih.gov

The following table presents data on rationally designed imidazole derivatives, illustrating the potential for optimizing the structure of this compound.

| Derivative Type | Target | Key Design Feature | Reference |

| 2-(substituted-2H-chromen-3-yl)-5-aryl-1H-imidazoles | KRAS/Wnt | Pharmacophore hybridization | mdpi.com |

| 1-Amino-1H-imidazole-5-carboxamide derivatives | Bruton's Tyrosine Kinase (BTK) | Novel hinge binder | |

| Triarylimidazole derivative (SB-590885) | B-Raf kinase | 2,3-dihydro-1H-inden-1-one oxime substituent |

Application of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new therapeutic agents. These computational approaches can be applied to this compound to predict its biological activities and guide the design of novel analogues.

Quantitative Structure-Activity Relationship (QSAR) models can be developed using machine learning algorithms to predict the activity of new compounds based on their chemical structure. Artificial neural networks (ANNs) have been successfully used to predict the antibacterial activity of imidazole derivatives. Gene expression programming, another machine learning technique, has been used to build models for predicting the IC50 of imidazopyridine anticoccidial compounds. acs.org

Generative AI models can be used to design novel molecules with desired properties. These models can learn the underlying patterns in large chemical datasets and generate new chemical structures that are likely to be active against a specific target. By training these models on data from known imidazole-based active compounds, it would be possible to generate novel analogues of this compound with potentially enhanced potency and selectivity.

Q & A

Q. What are the optimal synthetic routes for 3-(1H-imidazol-5-yl)butan-2-amine, and how do protection/deprotection strategies influence yield?

Methodological Answer:

- Synthetic Routes : A common approach involves palladium-catalyzed coupling reactions (e.g., using potassium cyanide with palladium tetrakis(triphenylphosphine)) for introducing functional groups to the imidazole core. For example, intermediates like 3-(1H-imidazol-4-yl)-1-propanol can be protected (e.g., with benzyl groups) and further functionalized via alkylation or condensation .

- Protection Strategies : Protecting the imidazole nitrogen (e.g., with 4-iodobenzyl bromide) prevents unwanted side reactions during synthesis. Deprotection under mild acidic conditions preserves stereochemistry .

- Yield Optimization : Use anhydrous solvents (e.g., acetonitrile) and controlled stoichiometry of ammonia to minimize byproducts during condensation steps .

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structurally similar compounds?

Methodological Answer:

- NMR Analysis : The compound’s imidazole protons (δ 7.5–8.5 ppm) and amine protons (δ 1.5–2.5 ppm) provide distinct splitting patterns. For example, L-carnosine derivatives (structurally related) show characteristic imidazole ring proton coupling in 2D-COSY spectra .

- IR Spectroscopy : The NH stretch (3200–3400 cm⁻¹) and C=N imidazole vibrations (1600–1650 cm⁻¹) are key markers. Compare with reference spectra from crystallographic data (e.g., cobalt complexes of imidazole-tetrazolato ligands) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Hazard Mitigation : Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact. The compound’s amine group may cause skin irritation (H313/H333 hazard codes) .

- Storage : Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation. Monitor for degradation via TLC or HPLC .

Advanced Research Questions

Q. How can computational methods (docking, MD simulations) predict the binding affinity of this compound derivatives to biological targets?

Methodological Answer:

- Docking Workflow : Use AutoDock Vina or Schrödinger Suite to dock derivatives into active sites (e.g., urokinase receptor). Validate with re-docking RMSD < 2.0 Å, as demonstrated for imidazole-based ligands in antiviral studies .

- MD Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess binding stability. Analyze hydrogen bonding and hydrophobic interactions with residues (e.g., histidine coordination in metalloproteins) .

Q. What crystallographic challenges arise in resolving the structure of this compound coordination complexes?

Methodological Answer:

- Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to resolve imidazole-metal bonds. For cobalt(II) complexes, anisotropic displacement parameters refine metal-ligand distances (e.g., Co-N ≈ 2.1 Å) .

- Refinement : SHELXL (via OLEX2 interface) is recommended for small-molecule refinement. Address twinning or disorder using the TWIN/BASF commands .

Q. How do contradictory spectroscopic and computational data for imidazole-containing compounds inform mechanistic hypotheses?

Methodological Answer:

- Case Study : If experimental UV-Vis spectra (e.g., Ru(II) complexes) conflict with TD-DFT predictions, re-examine solvent effects or charge-transfer transitions. Adjust computational parameters (e.g., CAM-B3LYP functional for better π→π* accuracy) .

- Validation : Cross-check NMR chemical shifts with GIAO-DFT calculations (B3LYP/6-311++G** basis set) .

Q. What role does this compound play in antioxidative mechanisms under gamma radiation?

Methodological Answer:

- Radiolysis Studies : Use EPR spectroscopy to detect hydroxyl radical scavenging. Carnosine analogues (e.g., L-carnosine) show reduced lipid peroxidation products (e.g., MDA) after γ-irradiation, indicating radical quenching .

- DSC Analysis : Monitor thermal stability shifts (ΔH) post-irradiation to assess structural degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.